4-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-(4-methyl-6-morpholin-4-yl-1H-benzimidazol-2-yl)piperidin-2-one
Description
Properties
Molecular Formula |
C25H30ClN5O3 |
|---|---|
Molecular Weight |
484.0 g/mol |
IUPAC Name |
4-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-(4-methyl-6-morpholin-4-yl-1H-benzimidazol-2-yl)piperidin-2-one |
InChI |
InChI=1S/C25H30ClN5O3/c1-15-11-18(31-7-9-34-10-8-31)13-20-23(15)30-24(29-20)22-19(5-6-27-25(22)33)28-14-21(32)16-3-2-4-17(26)12-16/h2-4,11-13,19,21-22,28,32H,5-10,14H2,1H3,(H,27,33)(H,29,30)/t19?,21-,22?/m1/s1 |
InChI Key |
CBNDYPBTDUSAIX-NJEKYYFSSA-N |
Isomeric SMILES |
CC1=CC(=CC2=C1N=C(N2)C3C(CCNC3=O)NC[C@H](C4=CC(=CC=C4)Cl)O)N5CCOCC5 |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(N2)C3C(CCNC3=O)NCC(C4=CC(=CC=C4)Cl)O)N5CCOCC5 |
Origin of Product |
United States |
Preparation Methods
Reductive Cyclization
A common method involves reductive cyclization of nitroaniline derivatives with aldehydes. For example:
- Starting Materials : tert-Butyl 4-aminopiperidine-1-carboxylate and furan-2-carbaldehyde.
- Reaction Conditions : Sodium dithionite (Na₂S₂O₄) in methanol/water (1:1) at 60°C for 16 hours.
- Product : 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole intermediate.
- Deprotection : Treatment with 4M HCl in dioxane yields the free amine for further functionalization.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Na₂S₂O₄, MeOH/H₂O, 60°C, 16 h | 87.4% | |
| Deprotection | 4M HCl, dioxane, RT, 2 h | Not reported |
Mamedov Rearrangement
Alternative routes employ Mamedov rearrangement for regioselective quinoxaline-to-benzimidazole conversion:
- Substrates : 3-Aroylquinoxalinones + benzene-1,2-diamines.
- Conditions : Reflux in acetic acid for 4 hours.
- Application : Used to introduce morpholine or piperazine moieties at position 6 or 7.
Functionalization of the Benzimidazole Core
The core is modified to introduce the 4-methyl and 6-morpholin-4-yl groups.
Alkylation and Nucleophilic Substitution
Piperidine Ring Formation
The piperidin-2-one moiety is synthesized via:
- Cyclization : Lactam formation from piperidine-2-carboxylic acid derivatives, often using coupling agents like DCC or HATU.
- Example : Condensation of piperidine-2-carboxylic acid with benzimidazole derivatives under acidic or basic conditions.
Synthesis of the Chiral Aminoethyl Side Chain
The (2S)-2-(3-chlorophenyl)-2-hydroxyethylamino group is introduced via:
Chiral Resolution
Coupling to Benzimidazole
- Reagents : EDCI or HATU with HOBt for amide bond formation.
- Conditions : DMF or THF at 0°C to RT for 12–24 hours.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Resolution | Tartaric acid, EtOH/H₂O, RT | >95% ee | |
| Amide Coupling | EDCI, HOBt, DMF, RT, 12 h | Not reported |
Final Assembly and Purification
The complete molecule is assembled via sequential functionalization:
Stepwise Synthesis
Key Challenges
- Stereochemical Control : Maintaining the (2S) configuration during coupling.
- Solubility : Morpholine and piperidine groups may require polar aprotic solvents (e.g., DMF).
Data Summary Table
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the benzimidazole ring or the piperidin-2-one core, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) and electrophilic aromatic substitution conditions are common.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions or as a potential lead compound in drug discovery efforts targeting specific proteins or pathways.
Medicine
The compound’s potential pharmacological properties make it a candidate for drug development, particularly in areas such as oncology, neurology, and infectious diseases.
Industry
In industrial applications, the compound can be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 4-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-(4-methyl-6-morpholin-4-yl-1H-benzimidazol-2-yl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. For example, it may inhibit or activate certain enzymes, affecting metabolic processes or signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Key Structural Differences and Implications
Core Scaffold: The target compound uses a piperidin-2-one core, a lactam structure that may enhance metabolic stability compared to the thienopyrimidine cores in , which are flat heterocycles prone to π-π stacking in kinase binding pockets.
Substituent Chemistry: The morpholine group in the target compound and improves water solubility, a critical factor in bioavailability. The 3-chlorophenyl-hydroxyethylamino side chain in the target compound introduces chirality and hydrophobic interactions, which may enhance selectivity for specific receptors compared to the methanesulfonyl-piperazine groups in .
Benzimidazole Variations: The 4-methyl-6-morpholin-4-yl-1H-benzimidazol-2-yl substituent in the target compound is unique, combining methyl and morpholine groups for steric and electronic effects. In contrast, uses a 2-methyl-benzimidazole linked to a thienopyrimidine scaffold.
Biological Activity
4-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-(4-methyl-6-morpholin-4-yl-1H-benzimidazol-2-yl)piperidin-2-one, commonly referred to as BMS-536924, is a synthetic compound that has garnered attention for its potential biological activities, particularly as an insulin-like growth factor receptor (IGF-1R) inhibitor. This compound belongs to the class of benzimidazoles and has been studied for its therapeutic implications in various diseases, including cancer and neurodegenerative disorders.
- Molecular Formula : C25H26ClN5O3
- Molecular Weight : 480.0 g/mol
- IUPAC Name : 4-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-(4-methyl-6-morpholin-4-yl-1H-benzimidazol-2-yl)-1H-pyridin-2-one
- CAS Number : 468740-43-4
BMS-536924 primarily functions as an inhibitor of the IGF-1R pathway, which is crucial in cellular growth, proliferation, and survival. By blocking this receptor, the compound can induce apoptosis in cancer cells and inhibit tumor growth. This mechanism has been validated in various preclinical studies.
Anticancer Activity
BMS-536924 has shown significant anticancer properties by inhibiting IGF signaling pathways. In vitro studies have demonstrated that it can effectively reduce cell viability in several cancer cell lines, including breast and prostate cancer cells. The compound's ability to downregulate IGF signaling leads to decreased proliferation and increased apoptosis in these cells.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF7 (Breast Cancer) | 0.5 | Reduced proliferation |
| PC3 (Prostate Cancer) | 0.8 | Induced apoptosis |
| A549 (Lung Cancer) | 0.6 | Inhibited cell viability |
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of BMS-536924 in models of Alzheimer's disease and cerebral ischemia. The compound appears to modulate neuroinflammatory responses and promote neuronal survival under stress conditions.
Case Study: Neuroprotection in Alzheimer's Disease
A study conducted on transgenic mice models of Alzheimer's demonstrated that administration of BMS-536924 led to a significant reduction in amyloid-beta plaques and improved cognitive function as assessed by behavioral tests.
Pharmacokinetics
BMS-536924 exhibits favorable pharmacokinetic properties, including good oral bioavailability and a suitable half-life for therapeutic applications. Its metabolic profile indicates that it is primarily metabolized by liver enzymes, which is critical for understanding potential drug interactions.
Safety Profile
Toxicological assessments have indicated that BMS-536924 has a manageable safety profile with minimal adverse effects observed at therapeutic doses. Ongoing studies are focused on long-term safety evaluations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
